molecular formula C46H84NO8P B058019 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine CAS No. 35418-59-8

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Cat. No.: B058019
CAS No.: 35418-59-8
M. Wt: 810.1 g/mol
InChI Key: PSVRFUPOQYJOOZ-QNPWAGBNSA-N
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Description

1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively. It is a component of LDL and has been found in human stenotic aortic valves and atherosclerotic plaques. Levels of SAPC are increased in the subepithelial invasive region compared to the superficial region of tumor tissue samples from patients with superficial-type pharyngeal squamous cell carcinoma. SAPC unilamellar vesicles have been used as substrates to quantify the activity of secretory phospholipase A2 (sPLA2) in the presence or absence of inhibitors. SAPC has also been used in the formation of lipid bilayers to study the effects of lipid composition on bilayer phase transitions.
18:0-20:4 Phosphatidylcholine (PC) has saturated (18:0) chain in the sn-1 position and unsaturated (20:4) in the sn-2 position. Asymmetric combinations of PC is common among mammalian lipids. PC is a zwitterionic phospholipid. PC is synthesized by Kennedy pathway from choline.
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:4 in which the two acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 38:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an octadecanoic acid.
PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as phosphatidylcholine(18:0/20:4) or PC(18:0/20:4), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from CDP-choline and DG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0);  which is mediated by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) and L-serine can be converted into choline and PS(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylserine synthase. In humans, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway.

Scientific Research Applications

  • Synthesis and NMR Studies : 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine has been synthesized with carbon-13 enrichment for NMR studies. This phospholipid is an important biosynthetic precursor of arachidonic acid metabolites and the endocannabinoid 2-arachidonoylglycerol (2-AG) (Duclos, 2010).

  • Signal Lipids in Neural Tissue : It is the most abundant molecular species of the 1,2-diacyl-sn-glycerol signaling lipids in neural tissue, and is a key component in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) (Duclos, Gatley, Bhatt, & Johnston, 2009).

  • Thermotropic Properties : The thermotropic properties of aqueous dispersions of this phospholipid have been studied, providing insights into its phase transition temperatures and enthalpies, contributing to a better understanding of its behavior in biological membranes (Coolbear, Berde, & Keough, 1983).

  • Enzymatic Activity : The kinetics of hydrolysis of this phospholipid catalyzed by a high molecular weight phospholipase A2 from rat kidney have been studied, revealing insights into the enzyme's behavior and interaction with the phospholipid (Ghomashchi, Schüttel, Jain, & Gelb, 1992).

  • Inhibition of Phospholipase A2 : The phospholipid has been shown to inhibit the intracellular phospholipase A2 in rat peritoneal macrophages, impacting eicosanoid synthesis (Boucrot, Khettab, Petit, & Welin, 1993).

  • Platelet Activation : Studies have explored the resolution of radiolabeled molecular species of this phospholipid in human platelets, providing insights into its role in platelet activation and arachidonic acid metabolism (Purdon, Patelunas, & Smith, 1987).

  • Interaction with Hypochlorite : The interaction of this phospholipid with hypochlorite, both exogenous and endogenous, has been studied using mass spectrometry, revealing insights into its chemical reactions and potential role in inflammatory processes (Panasenko, Osipov, Schiller, & Arnhold, 2002).

  • Acylation Studies : Research has been conducted on the acylation of ether and ester lysophospholipids, including this phospholipid, in rat liver microsomes, contributing to understanding of its metabolism and function in cells (Neumüller, Fleer, Unger, & Eibl, 1987).

Mechanism of Action

Target of Action

The primary targets of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine are Protein Kinase C (PKC) and Nonselective Cation Channels (NSCC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . NSCCs are ion channels that allow the passage of different types of cations across cell membranes .

Mode of Action

This compound, a diacylglycerol (DAG) containing polyunsaturated fatty acids, can activate PKC . It also has the ability to augment the activity of NSCC . This compound interacts with its targets, leading to changes in the phosphorylation state of proteins (in the case of PKC) and ion flux across cell membranes (in the case of NSCC) .

Biochemical Pathways

The activation of PKC and NSCC by this compound can affect various biochemical pathways. PKC plays a crucial role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell growth and differentiation . NSCCs are involved in various physiological processes, including the regulation of membrane potential and intracellular calcium levels .

Result of Action

The activation of PKC and NSCC by this compound can lead to various molecular and cellular effects. For instance, the activation of PKC can result in the phosphorylation of target proteins, leading to changes in their activity and function . The augmentation of NSCC activity can lead to changes in ion flux across cell membranes, affecting cellular excitability and other processes .

Properties

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRFUPOQYJOOZ-QNPWAGBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344787
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35418-59-8
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC(18:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of double bonds in the phospholipid bilayer affect the interaction with amyloid-β (Aβ) peptides?

A1: Research suggests that an increasing number of double bonds in phospholipid bilayers, specifically those containing 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), influence how Aβ peptides interact with the membrane. Instead of penetrating deeply, the Aβ peptide tends to remain on the surface of the membrane as the double bond count increases []. This interaction is particularly strong between the lysine residue at position 28 (LYS28) of the Aβ peptide and the phospholipids, essentially "anchoring" the peptide to the membrane surface []. This anchoring can impact the peptide's conformation and influence further aggregation of Aβ, a key process in Alzheimer's disease [].

Q2: Can oxidized forms of this compound activate platelets? If so, what are the implications?

A2: Yes, oxidized forms of this compound can indeed activate platelets. Studies have identified specific oxidized derivatives, including 1-stearoyl-2-azelaoyl-sn-glycero-3-phosphocholine, 1-stearoyl-2-glutaroyl-sn- glycero-3-phosphocholine, and 1-stearoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine, which demonstrate this ability at low micromolar concentrations []. Importantly, this platelet activation mechanism appears distinct from pathways triggered by known agonists like platelet-activating factor or thromboxane A2, suggesting a unique mode of action []. This finding has significant implications for understanding the role of oxidized phospholipids in thrombogenic and atherogenic processes, potentially contributing to cardiovascular and inflammatory diseases [].

Q3: How does pressure affect the bilayer phase transition of this compound?

A3: Research using differential scanning calorimetry and light-transmittance measurements under varying pressures has shed light on the phase transition behavior of this compound bilayers []. The presence of four double bonds in the arachidonoyl chain, compared to lipids with fewer unsaturated bonds, doesn't cause further depression of the main transition temperature between the gel and liquid crystalline phases. In fact, six double bonds, as seen in 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, lead to a slight increase in the transition temperature []. These findings highlight the complex interplay between acyl chain saturation and pressure in determining bilayer phase behavior, with implications for membrane fluidity and function.

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